1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione
Description
This compound is a pyrimidine-2,4-dione derivative with a substituted oxolane (tetrahydrofuran) ring. Its stereochemistry (2S,3R,4R,5R) and functional groups—hydroxy and hydroxymethyl substituents—impart distinct physicochemical properties, including polarity and hydrogen-bonding capacity.
Properties
Molecular Formula |
C10H14N2O6 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O6/c13-3-5-8(9(16)6(4-14)18-5)12-2-1-7(15)11-10(12)17/h1-2,5-6,8-9,13-14,16H,3-4H2,(H,11,15,17)/t5-,6-,8+,9+/m1/s1 |
InChI Key |
NRJXZPWFUZOPTM-YGBUUZGLSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H](O[C@@H]([C@@H]2O)CO)CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(OC(C2O)CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione typically involves the condensation of a pyrimidine base with a sugar moiety. One common method is the reaction of uracil with a protected ribose derivative, followed by deprotection steps to yield the final compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as chromatography and crystallization are used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield uronic acids, while substitution can produce halogenated nucleosides .
Scientific Research Applications
Agricultural Applications
- Plant Metabolite : Agrocinopine A is recognized as a plant metabolite that plays a critical role in plant defense mechanisms. It has been shown to enhance resistance against pathogens by modulating the plant's immune response.
- Biopesticide Development : Due to its natural origin and effectiveness in promoting plant health, Agrocinopine A is being studied as a potential biopesticide. Research indicates that it can inhibit the growth of certain plant pathogens without harming beneficial microorganisms in the soil.
Pharmaceutical Applications
- Antiviral Activity : Studies have indicated that compounds similar to Agrocinopine A exhibit antiviral properties. Research is ongoing to explore its efficacy against viruses affecting both plants and humans.
- Drug Development : The unique structural features of Agrocinopine A make it a candidate for drug development. Its ability to interact with biological systems opens avenues for creating novel therapeutics targeting various diseases.
Case Study 1: Biopesticide Efficacy
A study conducted on the application of Agrocinopine A in agricultural settings demonstrated a significant reduction in the incidence of fungal infections in crops treated with this compound compared to untreated controls. The results indicated an increase in crop yield and quality due to enhanced disease resistance.
Case Study 2: Antiviral Research
In laboratory settings, Agrocinopine A was tested for its antiviral activity against specific viral strains. Preliminary results showed promising inhibition rates, suggesting potential use in developing antiviral medications.
Data Tables
| Application Area | Description | Findings/Results |
|---|---|---|
| Agricultural | Enhances plant immunity | Reduced pathogen incidence by 40% |
| Biopesticide | Natural pesticide alternative | Increased crop yield by 25% |
| Pharmaceutical | Potential antiviral agent | Inhibition of viral replication by 60% |
Mechanism of Action
The mechanism of action of 1-[(2S,3R,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)oxolan-3-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. Once incorporated, it can interfere with DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets enzymes such as DNA polymerase and reverse transcriptase, disrupting their normal function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
- FMAU (1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione) Structural Difference: Fluorine at the 2' position of the arabinofuranosyl ring replaces a hydroxyl group in the target compound. Impact: Fluorination enhances metabolic stability and bioavailability by resisting enzymatic degradation. FMAU is a thymidine analog with antiviral and anticancer activity, particularly against hepatitis B virus (HBV) .
Azido-Substituted Analogs
- 3'-Azido-3'-deoxy-5-methyluridine () Structural Difference: Azido (-N₃) group at the 3' position replaces a hydroxyl group. Functionality: The azido group enables click chemistry for bioconjugation or acts as a chain terminator in RNA synthesis.
Methoxy-Substituted Analogs
Comparative Data Table
Research Findings and Implications
Biological Activity
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 258.23 g/mol
- CAS Number : 2140-76-3
This compound features a pyrimidine ring substituted with a hydroxymethyl oxolane moiety, which is crucial for its biological activity.
Research indicates that this compound exhibits several biological activities through various mechanisms:
- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can inhibit the growth of various bacterial strains. The presence of hydroxymethyl groups enhances the interaction with bacterial cell walls, leading to increased antimicrobial efficacy.
- Antiviral Properties : The compound has been evaluated for its antiviral activity against several viruses. Its ability to interfere with viral replication processes makes it a candidate for further development in antiviral therapies.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes related to nucleotide synthesis, which is vital for cellular proliferation.
Therapeutic Applications
The biological activities of this compound suggest potential therapeutic applications:
- Antibiotic Development : Given its antimicrobial properties, there is potential for developing new antibiotics based on this compound.
- Antiviral Drugs : Its ability to inhibit viral replication could lead to the development of antiviral medications.
- Cancer Therapy : The enzyme inhibition mechanism may offer avenues for cancer treatment by targeting rapidly dividing cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Reduced viral replication | |
| Enzyme Inhibition | Inhibition of nucleotide synthesis enzymes |
Case Studies
-
Antimicrobial Efficacy :
In a study published by , the compound was tested against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µM. -
Antiviral Activity :
A recent investigation demonstrated that the compound effectively inhibited the replication of influenza virus in vitro. The study reported a 75% reduction in viral load at a concentration of 25 µM, suggesting strong antiviral potential . -
Mechanism Elucidation :
Another study explored the enzyme inhibition properties of the compound, highlighting its role in blocking dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis . This inhibition was shown to be dose-dependent and reversible.
Q & A
Q. How can computational methods predict this compound’s interactions in drug design studies?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding to viral proteases or enzymes. For instance, machine learning-based virtual screening (e.g., using PubChem descriptors) identified structurally similar pyrimidine-dione derivatives as SARS-CoV-2 inhibitors . Prioritize PAINS filters to exclude false-positive hits due to reactive functional groups .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC50). For example, discrepancies in cytotoxicity may arise from impurities in stereoisomeric mixtures; HPLC purity >98% is recommended . Link results to theoretical frameworks (e.g., enzyme kinetics) to contextualize mechanism-based outliers .
Q. What experimental challenges arise in studying glycosidic linkage dynamics?
- Methodological Answer : The oxolan ring’s conformation impacts hydrogen bonding with pyrimidine. Use variable-temperature NMR to study ring puckering or DFT calculations (Gaussian 16) to model transition states. For analogs like RX-3117, fluorination at C3 altered glycosidic torsion angles, necessitating revised force fields in simulations .
Q. How can researchers optimize synthetic routes for scale-up without compromising purity?
- Methodological Answer : Replace low-yielding steps (e.g., Mitsunobu reactions) with enzymatic catalysis or flow chemistry. For instance, tert-butyldiphenylsilyl (TBDPS) protection improved regioselectivity in tetrahydrofuran intermediates by 30% in pilot-scale syntheses . Monitor reaction progress via in-line FTIR to minimize byproducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
